molecular formula C14H12N4S B3879151 N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-2-pyrimidinamine

N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-2-pyrimidinamine

Cat. No. B3879151
M. Wt: 268.34 g/mol
InChI Key: LVXCXOKETXWBTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-2-pyrimidinamine, also known as PTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PTA is a heterocyclic compound that contains both pyrimidine and thiazole rings.

Mechanism of Action

The mechanism of action of N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-2-pyrimidinamine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-2-pyrimidinamine has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-2-pyrimidinamine has also been shown to inhibit the activity of various kinases, including Akt and ERK, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-2-pyrimidinamine has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-2-pyrimidinamine has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-2-pyrimidinamine has been shown to have anti-inflammatory and anti-viral effects. N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-2-pyrimidinamine has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-2-pyrimidinamine is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-2-pyrimidinamine is also relatively easy to synthesize and can be obtained in high yield. However, one of the limitations of N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-2-pyrimidinamine is its poor solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several areas of future research that could be explored with N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-2-pyrimidinamine. One area of interest is the development of new cancer therapies based on N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-2-pyrimidinamine. Another area of interest is the use of N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-2-pyrimidinamine as a fluorescent probe for studying protein-protein interactions. Additionally, the use of N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-2-pyrimidinamine as a building block for the synthesis of novel materials with unique properties could also be explored. Finally, further studies are needed to fully understand the mechanism of action of N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-2-pyrimidinamine and to identify potential side effects.
In conclusion, N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-2-pyrimidinamine, or N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-2-pyrimidinamine, is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-2-pyrimidinamine has been shown to exhibit potent anticancer activity, anti-inflammatory and anti-viral effects, and neuroprotective effects. Although further studies are needed to fully understand the mechanism of action of N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-2-pyrimidinamine and to identify potential side effects, N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-2-pyrimidinamine holds great promise for the development of new cancer therapies and the synthesis of novel materials with unique properties.

Scientific Research Applications

N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-2-pyrimidinamine has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-2-pyrimidinamine has been shown to exhibit potent anticancer activity against a range of cancer cell lines. N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-2-pyrimidinamine has also been studied for its potential use as an anti-inflammatory and anti-viral agent. In biochemistry, N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-2-pyrimidinamine has been used as a fluorescent probe to study protein-protein interactions. In materials science, N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-2-pyrimidinamine has been used as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

N-[(4-phenyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4S/c1-2-5-11(6-3-1)13-12(19-10-18-13)9-17-14-15-7-4-8-16-14/h1-8,10H,9H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXCXOKETXWBTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC=N2)CNC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.